molecular formula C20H19BrN2O4 B5380037 N-{3-(3-bromophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}alanine

N-{3-(3-bromophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}alanine

Cat. No. B5380037
M. Wt: 431.3 g/mol
InChI Key: JXMBVQRCLNQJBK-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-(3-bromophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}alanine is a chemical compound that has gained considerable attention in scientific research. This compound is a derivative of alanine, an amino acid found in many proteins. The unique chemical structure of N-{3-(3-bromophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}alanine has led to its use in various scientific applications, including drug development and biochemical research.

Mechanism of Action

The mechanism of action of N-{3-(3-bromophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}alanine is not well understood. However, studies have shown that this compound can inhibit the activity of certain enzymes and proteins, which may be responsible for its anticancer properties.
Biochemical and Physiological Effects:
N-{3-(3-bromophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}alanine has been shown to have several biochemical and physiological effects. Studies have shown that this compound can induce apoptosis, a process by which damaged or abnormal cells are eliminated from the body. N-{3-(3-bromophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}alanine has also been shown to inhibit the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

N-{3-(3-bromophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}alanine has several advantages for lab experiments. This compound is relatively easy to synthesize and has a high purity level, which makes it ideal for use in scientific research. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research involving N-{3-(3-bromophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}alanine. One area of research is the development of new anticancer drugs based on the chemical structure of this compound. Researchers are also interested in studying the mechanism of action of N-{3-(3-bromophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}alanine in more detail to better understand its biochemical and physiological effects. Additionally, researchers are exploring ways to improve the solubility of N-{3-(3-bromophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}alanine to make it more suitable for use in lab experiments.
Conclusion:
N-{3-(3-bromophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}alanine is a unique compound that has gained considerable attention in scientific research. This compound has several advantages for use in lab experiments and has been used in drug development and biochemical research. The future directions for research involving N-{3-(3-bromophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}alanine are promising, and further research is needed to fully understand the biochemical and physiological effects of this compound.

Synthesis Methods

The synthesis of N-{3-(3-bromophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}alanine is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the reaction of 3-bromobenzaldehyde and 4-methylbenzoyl chloride with alanine. This reaction takes place in the presence of a catalyst and yields N-{3-(3-bromophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}alanine as a product.

Scientific Research Applications

N-{3-(3-bromophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}alanine has been widely used in scientific research due to its unique chemical properties. This compound has been used in drug development research, particularly in the development of anticancer drugs. Researchers have also used N-{3-(3-bromophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}alanine in biochemical research to study the mechanism of action of certain enzymes and proteins.

properties

IUPAC Name

2-[[(E)-3-(3-bromophenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2O4/c1-12-6-8-15(9-7-12)18(24)23-17(19(25)22-13(2)20(26)27)11-14-4-3-5-16(21)10-14/h3-11,13H,1-2H3,(H,22,25)(H,23,24)(H,26,27)/b17-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXMBVQRCLNQJBK-GZTJUZNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC(=CC=C2)Br)C(=O)NC(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC(=CC=C2)Br)/C(=O)NC(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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